Boc-L-Valine-d8
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Overview
Description
Boc-L-Valine-d8 is a deuterated derivative of a butanoic acid compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can significantly alter the compound’s physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Valine-d8 typically involves multiple steps, including the introduction of deuterium atoms at specific positions. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated methyl iodide (CD3I) can be used to introduce deuterium atoms into the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-L-Valine-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.
Scientific Research Applications
Boc-L-Valine-d8 has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic signature.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.
Industry: Utilized in the development of deuterated materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of Boc-L-Valine-d8 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity and metabolic stability, leading to changes in its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound used in the synthesis of other organic compounds.
tert-Butyl carbamate: A compound used in organic synthesis.
Uniqueness
Boc-L-Valine-d8 is unique due to its high deuterium content, which imparts distinct physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is essential.
Properties
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXBQTSZISFIAO-SSOOLOFBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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